molecular formula C13H15FN4O B15115736 1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine

1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine

Cat. No.: B15115736
M. Wt: 262.28 g/mol
InChI Key: QCZZFUAVJHPZTM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and an oxadiazole moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution on the piperazine ring: The piperazine ring can be substituted with the oxadiazole moiety through nucleophilic substitution reactions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions could potentially modify the oxadiazole ring or the fluorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Potential therapeutic applications, including anticancer or antiviral activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine
  • 1-(2-Bromophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine
  • 1-(2-Methylphenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine

Uniqueness

1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, potentially leading to improved pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C13H15FN4O

Molecular Weight

262.28 g/mol

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C13H15FN4O/c14-11-3-1-2-4-12(11)18-7-5-17(6-8-18)9-13-16-15-10-19-13/h1-4,10H,5-9H2

InChI Key

QCZZFUAVJHPZTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NN=CO2)C3=CC=CC=C3F

Origin of Product

United States

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